Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate can be synthesized through various methods. One common approach involves the epoxidation of phenylpropene using a peroxide as the oxidizing agent . Another method involves the epoxidation of phenylacetone to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of oxidizing agents, are optimized to achieve the best results .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenyloxirane-2-carboxylate: This compound is similar in structure but lacks the chlorine atom, which can lead to different reactivity and applications.
2-Methyl-3-phenyloxirane: Another similar compound that differs in the functional groups attached to the oxirane ring.
Uniqueness
Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H11ClO3/c1-10(8-6-4-3-5-7-8)11(12,15-10)9(13)14-2/h3-7H,1-2H3 |
InChI Key |
KWMQSPQCPXCPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C(=O)OC)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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